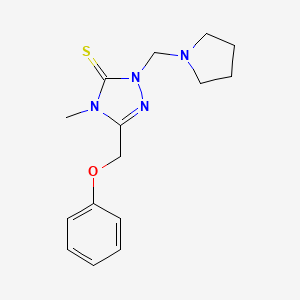

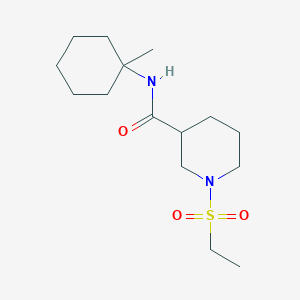

4-methyl-5-(phenoxymethyl)-2-(1-pyrrolidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-5-(phenoxymethyl)-2-(1-pyrrolidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound within the 1,2,4-triazole class, known for its versatile chemical properties and applications in various fields, such as chemistry and pharmaceuticals. This compound, like other triazoles, is noted for its unique molecular structure that lends it distinctive chemical and physical properties.

Synthesis Analysis

The synthesis of compounds in the 1,2,4-triazole class typically involves multi-step reactions and careful control of conditions. For example, the synthesis of similar compounds like 4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione involves the formation of discrete molecules through hydrogen bonding, forming chains parallel to the axis in the crystal structure (Zareef et al., 2008).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives typically features a planar triazole ring and various substituents that influence its properties. For instance, in similar compounds, the dihedral angles between the triazole ring and other molecular structures, like the benzene ring, have been analyzed (Xu et al., 2006).

Chemical Reactions and Properties

1,2,4-Triazole derivatives are known to participate in various chemical reactions due to their active sites. These reactions include hydrogen bonding and supramolecular interactions. They form stable crystal structures often stabilized by hydrogen bonds and other intermolecular interactions, as seen in related compounds (Castiñeiras et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are often influenced by their molecular geometry. For example, studies on similar triazole compounds have utilized X-ray diffraction analysis to determine crystal structures and intermolecular interactions (Wei et al., 2007).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazole derivatives are largely defined by the presence of the triazole ring and its substituents. These properties include reactivity, stability, and the ability to form complexes with other molecules. The triazole ring's interaction with other functional groups leads to a wide range of chemical behaviors, as evidenced in related research (Nadeem et al., 2017).

科学的研究の応用

Synthesis and Characterization

The structural, spectral, and electronic properties of triazole derivatives have been a subject of scientific research due to their potential applications in various fields. A study focused on a novel triazole derivative, analyzing its structural optimization, vibrational wavenumbers, and molecular electrostatic potential through DFT/B3LYP quantum chemical methods. The compound exhibited significant radical scavenging activities, indicating its potential as an antioxidant agent. The research also included drug-likeness and ADMET predictions, alongside molecular docking studies to explore its interaction with SARS-CoV-2 main protease, suggesting its potential in pharmacological applications (Alaşalvar et al., 2021).

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively investigated. One study synthesized 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives, which displayed notable antifungal activity against various fungi strains, underscoring the potential of these compounds in developing new antimicrobial agents (Hunashal et al., 2012).

Supramolecular Chemistry

The study of supramolecular synthons in 1,2,4-triazole-3-thione compounds has provided insights into the crystal packing and energetic features of these molecules. Such research highlights the importance of N–H⋯S=C hydrogen bonds in stabilizing crystal structures, offering valuable knowledge for the design of new materials with desired properties (Saeed et al., 2019).

Biological Activities

The synthesis of 4,5-dihydro-1,2,4-triazole Schiff base derivatives has been reported, showing good fungicidal activities. This suggests the role of triazole derivatives in agricultural chemistry, potentially offering new solutions for plant protection (Sun et al., 2009).

特性

IUPAC Name |

4-methyl-5-(phenoxymethyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS/c1-17-14(11-20-13-7-3-2-4-8-13)16-19(15(17)21)12-18-9-5-6-10-18/h2-4,7-8H,5-6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLTXFUZWLWXKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=S)CN2CCCC2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)

![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)

![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)

![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)

![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)